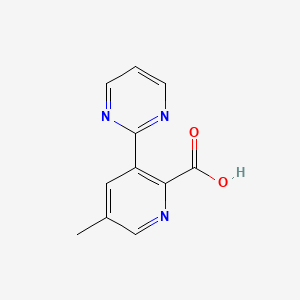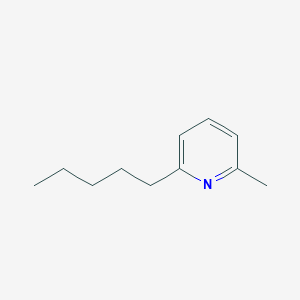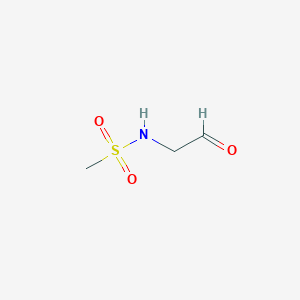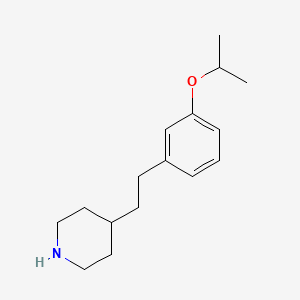
5-Methyl-3-(pyrimidin-2-yl)picolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-3-(pyrimidin-2-yl)picolinic acid: is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a methyl group at the 5-position, a pyrimidin-2-yl group at the 3-position, and a carboxylic acid group at the 2-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(pyrimidin-2-yl)picolinic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as condensation, cyclization, and purification to obtain the desired compound .
化学反応の分析
Types of Reactions: 5-Methyl-3-(pyrimidin-2-yl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidin-2-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an inert solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives
科学的研究の応用
Chemistry: 5-Methyl-3-(pyrimidin-2-yl)picolinic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and coordination complexes.
Biology: The compound has shown potential as a quorum sensing inhibitor, which can obstruct cell-to-cell communication in bacteria and prevent biofilm formation. This property makes it a candidate for developing alternative antimicrobial therapies .
Medicine: In medicinal chemistry, this compound derivatives have been explored for their antiviral and immunomodulatory properties. They have shown activity against enveloped viruses by inhibiting viral entry and membrane fusion .
Industry: The compound is used in the development of herbicides and pesticides. Its derivatives have been found to exhibit herbicidal activity, making it useful in agricultural applications .
作用機序
The mechanism of action of 5-Methyl-3-(pyrimidin-2-yl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, the compound disrupts their structure and function, inhibiting processes like viral replication and cell signaling. This mechanism is particularly relevant in its antiviral and immunomodulatory effects .
類似化合物との比較
Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic acid:
Isonicotinic acid: With a carboxylic acid group at the 4-position.
Uniqueness: 5-Methyl-3-(pyrimidin-2-yl)picolinic acid is unique due to the presence of both a methyl group and a pyrimidin-2-yl group on the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
分子式 |
C11H9N3O2 |
|---|---|
分子量 |
215.21 g/mol |
IUPAC名 |
5-methyl-3-pyrimidin-2-ylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2/c1-7-5-8(9(11(15)16)14-6-7)10-12-3-2-4-13-10/h2-6H,1H3,(H,15,16) |
InChIキー |
BCXCHIBKOBLJAX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N=C1)C(=O)O)C2=NC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13990072.png)

![Ethanamine, 2-[(chlorodimethylstannyl)thio]-](/img/structure/B13990080.png)


![3-[[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B13990090.png)

![1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]pyrrolidine](/img/structure/B13990097.png)

